Vasicine hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El clorhidrato de peganina ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, su actividad antileishmanial está mediada por la inducción de apoptosis en Leishmania donovani a través de la pérdida del potencial de la membrana transitoria mitocondrial . El compuesto también inhibe la topoisomerasa I del ADN, contribuyendo a sus efectos antiparasitarios .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Vasicine hydrochloride interacts with various enzymes and proteins, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), serving as a potent natural cholinesterase inhibitor . It also interacts with other biomolecules, including vasicinone, vasicinol, and other metabolites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its impact on AChE and BChE can affect neuronal signaling and cognitive function, which is why it is being investigated for the treatment of Alzheimer’s disease .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to AChE and BChE, inhibiting their activity and thereby increasing the levels of acetylcholine in the brain . This can enhance neuronal signaling and potentially improve cognitive function in conditions like Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that most metabolites maintain potential inhibitory activity against AChE and BChE, but weaker than that of this compound . This suggests that this compound undergoes metabolic inactivation over time, particularly in respect to cholinesterase inhibitory activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in rats given this compound orally once a day, over 21 consecutive days, at a dose of 100 mg/kg body weight, a total of 72 metabolites were found .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathway of this compound in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The main metabolic soft spots in the chemical structure of this compound were the 3-hydroxyl group and the C-9 site . Renal clearance was identified as the major excretion pathway of this compound .

Subcellular Localization

Given its interactions with enzymes such as AChE and BChE, it is likely that it may be localized in areas where these enzymes are found, such as the synaptic cleft in neurons .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de peganina se puede sintetizar a partir de la planta Peganum harmala. El proceso implica la extracción de los alcaloides utilizando una solución de ácido sulfúrico al 2%, seguida de adsorción utilizando una resina de intercambio catiónico . Los alcaloides se eluyen luego con una solución de amoníaco-etanol, y la solución resultante se trata con cloroformo. La solución de cloroformo se concentra y la peganina se deposita. La base se convierte luego en clorhidrato de peganina y se purifica por recristalización a partir de etanol .

Métodos de producción industrial

La producción industrial de clorhidrato de peganina sigue un proceso de extracción y purificación similar, utilizando técnicas de extracción y adsorción a gran escala para obtener el compuesto a partir de fuentes vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de peganina experimenta diversas reacciones químicas, incluyendo oxidación y reacciones fotoquímicas . Por ejemplo, la deoxipeganina, un compuesto relacionado, se puede oxidar a desoxivasicinona mediante oxidación fotoquímica .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran clorhidrato de peganina incluyen ácido sulfúrico, amoníaco, etanol y cloroformo . La oxidación fotoquímica a menudo implica la exposición a la luz y el uso de solventes como el cloroformo .

Productos principales formados

Los productos principales formados a partir de las reacciones del clorhidrato de peganina incluyen desoxivasicinona y otros derivados de quinazolina .

Comparación Con Compuestos Similares

El clorhidrato de peganina es único entre los alcaloides de quinazolina debido a sus propiedades farmacológicas específicas. Los compuestos similares incluyen:

Deoxipeganina: Se somete a oxidación para formar desoxivasicinona.

Vasicolina: Se convierte en vasicolinona a través de la oxidación.

Adhatodina: Se transforma en anisotina.

Tetrametilenquinazolina: Se oxida a tetrametilenquinazolona.

Estos compuestos comparten similitudes estructurales pero difieren en sus efectos y aplicaciones farmacológicas específicas.

Propiedades

IUPAC Name |

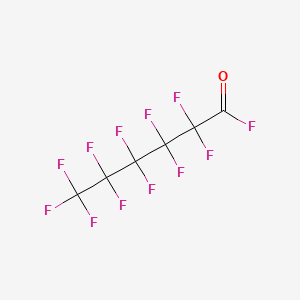

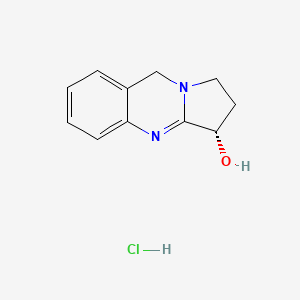

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDQSAHJCAKJPT-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992370 | |

| Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7174-27-8 | |

| Record name | Vasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007174278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7174-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57XIG5Y4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of Vasicine Hydrochloride observed in pre-clinical studies?

A1: Pre-clinical studies using isolated rat uteri have shown that this compound can potentiate the contractions induced by prostaglandins. [] This suggests a potential role for this compound in enhancing uterine contractility. Additionally, research indicates that this compound may possess thrombopoietic activity, meaning it could stimulate the production of platelets. []

Q2: Have any human studies been conducted on this compound, and if so, what were the findings?

A2: Yes, a study on human volunteers assessed the safety and tolerance of this compound. [] The study involved administering varying doses (0.5-16 mg) of this compound intravenously to 24 volunteers. Results indicated that the compound was well-tolerated up to the highest tested dose, with no significant adverse effects observed on clinical examination, hematological and biochemical parameters, or kidney and liver function tests. Notably, the study reported that this compound administration led to uterine contractions, supporting its potential as an oxytocic agent. []

Q3: What is the mechanism of action of this compound in inducing uterine contractions?

A3: While the exact mechanism of action remains unclear, studies suggest that this compound may work by potentiating the effects of prostaglandins on the uterus. [] Prostaglandins are known to play a crucial role in uterine contractions, particularly during labor. Further research is needed to fully elucidate the molecular pathways involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.